N'-hydroxy-2,2-diphenylethanimidamide
Description
The exact mass of the compound this compound is 226.110613074 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2,2-diphenylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-14(16-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXYVWQDZLZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66824-86-0 | |
| Record name | N'-hydroxy-2,2-diphenylethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Amidine and Hydroxylamine Chemistry
The chemical structure of N'-hydroxy-2,2-diphenylethanimidamide is fundamentally defined by two key functional groups: an amidine and a hydroxylamine (B1172632). The interplay of these groups dictates the compound's potential reactivity and properties.
An amidine is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. The general structure is R-C(=NR')NR''R'''. Amidines are known for their basicity, which arises from the ability of the non-double-bonded nitrogen to donate its lone pair of electrons, creating a resonance-stabilized cation. They are versatile intermediates in organic synthesis. uni.lu
A hydroxylamine is a functional group with the structure -NHOH. It can be considered a hybrid of ammonia (B1221849) and water. bldpharm.com Hydroxylamines and their derivatives are valuable reagents in organic chemistry, often used in the synthesis of oximes from aldehydes and ketones. bldpharm.comnih.gov They can act as both nucleophiles and reducing agents. nih.gov
Below is a table detailing the key chemical features of this compound.
| Property | Value |
| Molecular Formula | C14H14N2O |
| IUPAC Name | This compound |
| Molar Mass | 226.27 g/mol |
| Monoisotopic Mass | 226.11061 Da uni.lu |
| Core Functional Groups | Amidine, Hydroxylamine |
| Structural Family | Amidoxime (B1450833) |
Significance of the N Hydroxyamidino Moiety in Organic Synthesis and Biochemical Investigations
The N'-hydroxyamidino moiety, the central functional group of N'-hydroxy-2,2-diphenylethanimidamide, is a versatile building block in both synthetic chemistry and the development of biologically active molecules.
In organic synthesis , this moiety is particularly valuable as a precursor for the construction of various heterocyclic systems. For instance, amidoximes are well-known starting materials for the synthesis of 1,2,4-oxadiazoles. mdpi.com The reactivity of both the nitrogen and oxygen atoms in the N'-hydroxyamidino group allows for cyclization reactions with a variety of electrophilic partners, leading to diverse and complex molecular architectures. The synthesis of amidoximes themselves can often be achieved through the reaction of nitriles with hydroxylamine (B1172632). nih.gov
In the realm of biochemical investigations , the N'-hydroxy functionality is of considerable interest. Molecules containing N-hydroxy groups have been identified in a range of biologically active natural products and synthetic compounds. nih.govresearchgate.net For example, N-hydroxyindoles have shown cytotoxic activities, and other N-hydroxy derivatives have been investigated for their potential as enzyme inhibitors. researchgate.net The N-hydroxy group can participate in hydrogen bonding and act as a metal-chelating group, which are crucial interactions for biological activity. For example, hydroxamic acids, which contain a related N-hydroxyamide group, are known inhibitors of metalloenzymes. researchgate.net While specific biological data for this compound is not prominent in the literature, the presence of the N'-hydroxyamidino moiety suggests a potential for similar interactions with biological targets. The broader class of N-hydroxy compounds has been explored for various therapeutic applications, including anticonvulsant and anticancer activities. nih.govmdpi.com
Evolution of Research Perspectives on N Hydroxy 2,2 Diphenylethanimidamide
Established Synthetic Routes to the this compound Core Structure
The traditional synthesis of this compound is a two-stage process. The first stage involves the formation of the 2,2-diphenylacetonitrile precursor, which is then converted into the target amidoxime (B1450833) in the second stage.
Classical Condensation Reactions in Amidoxime Formation
The most prevalent and well-established method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine. researchgate.netnih.gov This nucleophilic addition reaction is the cornerstone for producing the this compound core from its corresponding nitrile precursor, 2,2-diphenylacetonitrile.
The reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base. nih.gov The base, commonly sodium carbonate or an organic amine like triethylamine (B128534), is crucial for the in-situ generation of free hydroxylamine from its hydrochloride salt. nih.gov The general mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbon of the nitrile group.
The reaction is often performed in a protic solvent, such as ethanol (B145695) or methanol, and may require heating to proceed at a reasonable rate. nih.gov The reaction time can vary from a few hours to over a day, depending on the specific substrate and conditions. researchgate.net While this method is generally effective, the formation of amide by-products can sometimes occur, particularly with nitriles bearing electron-withdrawing groups. rsc.org
Strategies for Constructing the 2,2-Diphenylethane Framework
The synthesis of the requisite 2,2-diphenylacetonitrile precursor is a critical step. Several strategies have been developed for its preparation.
A classical approach involves a Friedel-Crafts-type reaction. In a procedure detailed in Organic Syntheses, benzyl (B1604629) cyanide is first brominated to yield α-bromo-α-phenylacetonitrile. This intermediate is then reacted with benzene (B151609) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to afford 2,2-diphenylacetonitrile. orgsyn.org This two-step process provides a reliable route to the desired diphenylated framework.
Another established method involves the dehydration of diphenylacetamide. orgsyn.org However, this route requires the prior synthesis of the corresponding amide. More direct approaches have also been explored. For instance, a patented method describes the condensation of benzaldehyde (B42025) with hydrogen cyanide to form benzaldehyde cyanohydrin, which is then reacted with benzene using boron trifluoride as a catalyst to produce 2,2-diphenylacetonitrile in a one-pot process.
Modern variations have focused on improving the efficiency and safety of these methods. Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of 2,2-diphenylacetonitrile. This method typically involves the reaction of diphenylmethyl bromide with aqueous sodium cyanide in the presence of a quaternary ammonium (B1175870) salt as the phase-transfer catalyst. rsc.org This approach offers advantages such as milder reaction conditions and often improved yields.
Examination of Reaction Conditions and Reagent Selection
The choice of reagents and reaction conditions plays a pivotal role in the successful synthesis of this compound and its precursors.
For the conversion of 2,2-diphenylacetonitrile to the amidoxime, the selection of the base and solvent is critical. The use of an aqueous solution of hydroxylamine has been reported to be advantageous in some cases, as it may not require an additional base and can lead to shorter reaction times. nih.gov
| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |
| Nitrile, Hydroxylamine hydrochloride | Sodium Carbonate | Ethanol | 60-80 °C | Several hours | Up to 98% | researchgate.net |
| Nitrile, Hydroxylamine hydrochloride | Triethylamine | Ethanol/Methanol | Reflux | 1-48 hours | Good | nih.gov |
| Aliphatic Nitrile, Aqueous Hydroxylamine | None | Water | Not specified | Shorter than HCl salt method | Efficient | nih.gov |
For the synthesis of 2,2-diphenylacetonitrile via the Friedel-Crafts reaction, the purity of the reagents, particularly the anhydrous aluminum chloride and dry benzene, is essential for achieving good yields. The reaction is typically carried out at the reflux temperature of benzene. orgsyn.org In phase-transfer catalyzed syntheses, the choice of the catalyst, such as benzyltriethylammonium chloride (BTEAC), can significantly influence the reaction rate and yield. nih.gov
| Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| Benzyl cyanide, Bromine, Benzene | Aluminum chloride | Benzene | Reflux | 50-60% | tandfonline.com |
| Phenylacetonitrile, Benzyl alcohol | Sodium alkoxide | Ethyl acetate | 110 °C | ~90% | researchgate.net |
| Diphenylmethyl bromide, Sodium cyanide | Quaternary ammonium salt (PTC) | Aqueous/Organic biphasic | Not specified | Good | rsc.org |
Advancements in Synthetic Techniques for this compound
In recent years, there has been a growing emphasis on developing more efficient, sustainable, and environmentally friendly synthetic methods. These advancements have also been applied to the synthesis of amidoximes, including this compound.
Optimized Catalytic Systems for Enhanced Synthesis
The development of optimized catalytic systems has led to significant improvements in the synthesis of amidoximes and their precursors. In the context of forming the 2,2-diphenylethane framework, phase-transfer catalysis (PTC) represents a notable advancement over classical methods. The use of quaternary ammonium or phosphonium (B103445) salts facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, enabling the reaction to proceed under milder conditions and often with higher selectivity and yield. rsc.org
For the conversion of nitriles to amidoximes, research has explored the use of ionic liquids as reaction media. rsc.org These non-volatile solvents can enhance reaction rates and simplify product isolation. Theoretical and experimental studies have shown that specific ionic liquids can promote the desired reaction pathway while minimizing the formation of amide by-products. rsc.org
Green Chemistry Approaches in the Preparation of this compound
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of this compound, several greener strategies can be employed.
One significant green approach for the formation of the amidoxime group is the use of water as a solvent. researchgate.nettandfonline.com This avoids the use of volatile and often flammable organic solvents like ethanol and methanol. A study on the synthesis of aryl amidoximes highlighted an efficient method using water as the solvent and triethylamine as the base at room temperature, resulting in good yields, easier work-up, and shorter reaction times. researchgate.nettandfonline.com
| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |
| Aryl nitrile, Hydroxylamine hydrochloride | Triethylamine (1.6 equiv.) | Water | Room Temperature | 6 hours | Good | researchgate.nettandfonline.com |
Microwave-assisted synthesis is another green technique that has been applied to the formation of various heterocyclic compounds and could be applicable to the synthesis of this compound. researchgate.netnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. nih.gov While a specific microwave-assisted synthesis for this compound is not prominently reported, the successful application of this technology to the synthesis of other amidoximes and related structures suggests its potential viability. researchgate.net For instance, microwave irradiation has been effectively used in the synthesis of diphenhydramine (B27) derivatives, which also contain a diphenylmethyl moiety. nih.gov
Furthermore, the development of catalytic methods, such as the use of recyclable heterogeneous catalysts, aligns with green chemistry principles by reducing waste and improving atom economy. While specific examples for this compound are scarce, the broader trends in organic synthesis point towards the future development of such catalytic and green methodologies for its preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy would be the primary technique to identify the types and number of hydrogen atoms in this compound. The expected ¹H NMR spectrum would show distinct signals for the protons on the two phenyl rings, the methine proton (CH), the N-hydroxy proton (OH), and the amine protons (NH₂).
The chemical shifts (δ) of these protons would provide initial clues about their electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically 7.0-8.0 ppm). The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would be crucial for establishing the connectivity within the molecule. For example, the methine proton would likely appear as a multiplet due to coupling with neighboring protons. The broadness of the OH and NH₂ signals could indicate exchange processes.
A hypothetical data table for the ¹H NMR of this compound is presented below. Please note, this is a theoretical representation.
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.2 - 7.5 | Multiplet | 10H |
| CH | 4.5 - 5.0 | Triplet | 1H |
| NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
| OH | 8.0 - 9.0 | Broad Singlet | 1H |
To elucidate the carbon framework of this compound, ¹³C NMR spectroscopy would be employed. This technique provides information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum would be expected to show distinct signals for the carbons of the two phenyl rings, the methine carbon, and the imidamide carbon.
The chemical shift of the imidamide carbon would be particularly informative for confirming the functional group. The aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons.
A hypothetical data table for the ¹³C NMR of this compound is presented below. This is for illustrative purposes only.
| Carbon Assignment | Hypothetical Chemical Shift (ppm) |
| Imidamide C=N | 150 - 160 |
| Phenyl C (quaternary) | 135 - 145 |
| Phenyl CH | 125 - 130 |
| Methine CH | 50 - 60 |
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. bldpharm.comfemaflavor.org For this compound, it would definitively link the methine proton to any adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netnih.gov It would be used to assign the carbon signals based on the already assigned proton signals. For example, the methine proton signal would show a correlation to the methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.nethmdb.ca This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the methine proton would be expected to show a correlation to the carbons of the phenyl rings and to the imidamide carbon.
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups.
Key expected vibrational frequencies are outlined in the hypothetical table below.
| Functional Group | Hypothetical Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (hydroxy) | 3200 - 3600 (broad) | Stretching |
| N-H (amine) | 3100 - 3500 (medium) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=N (imidamide) | 1640 - 1690 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| N-O | 900 - 950 | Stretching |
The broadness of the O-H and N-H bands could suggest the presence of hydrogen bonding in the solid state.
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. researchgate.netresearchgate.net
For this compound, the Raman spectrum would also provide information on the C=N and C=C stretching frequencies. The symmetric stretching of the phenyl rings would likely produce a strong signal in the Raman spectrum. Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of a compound's molecular weight and for deducing its structure through fragmentation analysis. By providing mass measurements with high accuracy (typically to within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition of a molecule.
For this compound, with a molecular formula of C₁₄H₁₄N₂O, the theoretical monoisotopic mass is calculated to be 226.11061 Da. uni.lu An HRMS analysis, likely using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that corresponds closely to this theoretical value. The high resolving power of these instruments allows for the differentiation of isobars, which is crucial for confirming the molecular formula. mdpi.com
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structural connectivity. By inducing fragmentation of the protonated molecule [M+H]⁺ (m/z 227.11789), characteristic fragment ions would be observed. uni.lu The fragmentation pattern would likely involve the cleavage of key bonds within the this compound structure.
Interactive Data Table: Predicted HRMS Data for this compound
| Adduct Ion | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 227.11789 | 150.9 |
| [M+Na]⁺ | 249.09983 | 155.6 |
| [M-H]⁻ | 225.10333 | 156.8 |
| [M+K]⁺ | 265.07377 | 152.2 |
| [M+H-H₂O]⁺ | 209.10787 | 143.1 |
Data sourced from predicted values. uni.lu
The observation of a neutral loss of water (18.01056 Da) to form the ion at m/z 209.10787 would be a strong indicator of the presence of the hydroxyl group. uni.lu Further fragmentation could involve the cleavage of the C-C bond between the diphenylmethyl group and the imidamide moiety, or fragmentation of the imidamide group itself, providing confirmatory structural data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. uomustansiriyah.edu.iq The structure of this compound contains several chromophores that are expected to give rise to characteristic absorption bands.
The key chromophoric systems in this molecule are the two phenyl rings and the C=N double bond of the ethanimidamide group. These systems are capable of undergoing π → π* transitions, which are typically high-intensity absorptions. uzh.ch The presence of two phenyl groups suggests that these transitions will be a dominant feature in the UV spectrum. The conjugation between the phenyl rings and the imidamide group, if any, would influence the wavelength of maximum absorption (λ_max).
Additionally, the nitrogen and oxygen atoms possess non-bonding electrons (lone pairs) which can undergo n → π* transitions. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a lower intensity compared to π → π* transitions. libretexts.org The solvent used for the analysis can also influence the position and intensity of these absorption bands. uomustansiriyah.edu.iq
Interactive Data Table: Expected Electronic Transitions for this compound
| Functional Group | Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |
| Phenyl Rings | π → π | ~200-280 | High |
| C=N Imidamide | π → π | ~190-220 | Moderate to High |
| C=N Imidamide | n → π | ~280-350 | Low |
| Hydroxyl Group | n → σ | <200 | Low |
Note: The exact λ_max values would need to be determined experimentally.
The UV-Vis spectrum of this compound would provide valuable information on its electronic structure and the extent of electronic conjugation within the molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact molecular geometry and conformation of this compound in the solid state. eurjchem.com
To perform this analysis, a single crystal of the compound of suitable quality is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net
The analysis would reveal the spatial orientation of the two phenyl rings relative to each other and to the ethanimidamide core. It would also confirm the geometry around the C=N double bond (E/Z isomerism). Furthermore, X-ray crystallography elucidates the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding. In the case of this compound, the hydroxyl (-OH) and amine (-NH₂) groups are capable of forming hydrogen bonds, which would likely play a significant role in the crystal packing. nih.govnih.gov
Interactive Data Table: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, N-O). |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, C-N-O). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Hydrogen Bonding | Identification of intermolecular hydrogen bonds and their geometries. |
| Crystal Packing | The arrangement of molecules in the crystal lattice. |
While experimental crystallographic data for this compound is not currently available in the public domain, the technique remains the gold standard for unambiguous structural determination in the solid state. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory – DFT) on Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are instrumental in elucidating the fundamental properties of N'-hydroxy-2,2-diphenylethanimidamide.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure on its potential energy surface. Due to the presence of several rotatable bonds, particularly around the diphenylmethyl group and the C-N bonds, the molecule can exist in various conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 0.00 |
| B | 0° (syn) | 1.5 |
| C | 60° (gauche) | 0.8 |
| D | -60° (gauche) | 0.8 |
Note: This data is illustrative and represents a plausible outcome of a DFT conformational analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy gap between the HOMO and LUMO is a significant parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl rings and the nitrogen and oxygen atoms of the hydroxyimidamide group. Conversely, the LUMO would be distributed over the regions that can accept electron density. The analysis of the spatial distribution of these orbitals provides insights into the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I ≈ -E_HOMO) | 6.5 |
| Electron Affinity (A ≈ -E_LUMO) | 1.2 |
| Global Hardness (η = (I-A)/2) | 2.65 |
| Electronegativity (χ = (I+A)/2) | 3.85 |
| Electrophilicity Index (ω = χ² / 2η) | 2.79 |
Note: This data is illustrative and based on typical values obtained for organic molecules from DFT calculations. nih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of the delocalization of electron density, which is crucial for understanding hyperconjugative interactions and charge transfer within the molecule. researchgate.net NBO analysis can quantify the stabilization energies associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals.
In this compound, NBO analysis can reveal key interactions such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the hydroxyl oxygen and the C=N antibonding orbital (n_O -> π_C=N) or the lone pair of the amino nitrogen and the C=N antibonding orbital (n_N -> π_C=N) can be quantified. These interactions contribute to the stability of the molecule and can influence its geometry and reactivity. researchgate.net
Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | π* (C=N) | 5.2 |
| LP (N) | π* (C=N) | 25.8 |
| π (Ph1) | π* (Ph2) | 2.1 |
| σ (C-H) | σ* (C-C) | 1.5 |
Note: This data is illustrative and represents plausible stabilization energies from an NBO analysis.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities. nih.gov This methodology is particularly useful for exploring the conformational landscape and understanding the behavior of this compound in a solvent environment.
By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how the solvent influences the conformational preferences of the solute. It can also provide information on the formation and lifetime of intermolecular hydrogen bonds between the molecule and the solvent. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological environment. mdpi.com
In Silico Studies of Tautomerism and Isomerism in this compound Systems
This compound belongs to the class of N-hydroxy amidines, which can exhibit tautomerism. The two primary tautomeric forms are the amide oxime form (as named) and the imino hydroxylamine (B1172632) form. Computational studies on similar N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. researchgate.netnih.gov
DFT calculations can be used to determine the relative energies of these tautomers and the energy barrier for their interconversion. Studies have indicated that the energy difference between the two tautomers is typically in the range of 4-10 kcal/mol, with the amide oxime form being more stable. nih.gov The energy barrier for the uncatalyzed tautomerization can be quite high (33-71 kcal/mol), making the interconversion difficult at room temperature. researchgate.netnih.gov However, the presence of solvent molecules, such as water, can act as a catalyst, significantly lowering the activation barrier (to around 9-20 kcal/mol) and facilitating the proton transfer. researchgate.netnih.gov
Computational Modeling of Reaction Mechanisms and Energetic Profiles
For instance, the hydrolysis, oxidation, or other chemical transformations of this compound can be modeled using DFT. By calculating the energies of the reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is critical for understanding the feasibility and kinetics of a proposed reaction pathway. mdpi.com For example, a computational study could model the reaction of this compound with a radical species to understand its potential as an antioxidant, or its coordination with a metal ion to explore its chelating properties.
Lack of Publicly Available Research Data for this compound
A thorough review of available scientific literature and computational chemistry databases has revealed a significant lack of specific research pertaining to the chemical compound This compound . Consequently, the detailed theoretical and computational chemistry investigations requested, including transition state characterization, solvent effects, and prediction of spectroscopic properties, cannot be provided at this time.
Extensive searches have not yielded any specific studies on the transition state geometries, activation energies, or the influence of different solvents on the molecular properties and reactivity of this compound. Similarly, there is no available data on the computational prediction of its spectroscopic properties, such as NMR, IR, or UV-Vis spectra.
The absence of such information in the public domain prevents the construction of a scientifically accurate article based on verifiable research findings as per the user's request. The provided outline, focusing on in-depth computational analysis, necessitates specific data that does not appear to have been published.
It is possible that research on this specific compound exists but has not been made publicly available or indexed in common scientific databases. Alternatively, the compound may not have been the subject of detailed computational investigation to date.
Mechanistic Investigations of Chemical Reactivity and Transformations
Elucidation of Reaction Pathways Involving the Amidoxime (B1450833) Functionality
There is currently no published data detailing the specific reaction pathways of N'-hydroxy-2,2-diphenylethanimidamide. Research in this area would be necessary to understand how the compound behaves under various conditions, such as in the presence of oxidizing or reducing agents, or during the formation of heterocyclic systems, a common application of amidoximes.
Studies on Nucleophilic and Electrophilic Reactivity of this compound
No experimental studies have been found that characterize the nucleophilic or electrophilic nature of this compound. Such studies would involve reacting the compound with a panel of known electrophiles and nucleophiles to determine its reactivity profile and the influence of the diphenylmethyl substituent.
Rearrangement Reactions and Their Mechanistic Details
While amidoximes can undergo rearrangements, such as the Tiemann rearrangement, there are no specific examples or mechanistic studies reported for this compound.
Kinetics and Thermodynamics of this compound Reactions
Quantitative data regarding the kinetics and thermodynamics of reactions involving this compound are absent from the scientific literature. This information is crucial for understanding reaction rates, feasibility, and for optimizing potential synthetic applications.
Role of Acid-Base Catalysis in Transformations of Amidoxime Derivatives
The general role of acid-base catalysis in the transformation of amidoximes is established, but its specific application to this compound has not been documented. rsc.org Research would be needed to determine how acids or bases mediate its reactions, such as cyclization or hydrolysis. rsc.org
Biochemical Interaction Mechanisms and Structural Biology Studies
Molecular Basis of Enzymatic Modulation by N'-Hydroxy-2,2-Diphenylethanimidamide (e.g., Histone Deacetylase Inhibition)
The potential for this compound to act as an enzyme modulator, for instance as a histone deacetylase (HDAC) inhibitor, is a key area for future investigation. The N'-hydroxyimidamide functional group is structurally related to the hydroxamic acid moiety found in known HDAC inhibitors. This suggests a potential for this compound to chelate the zinc ion within the active site of HDACs, thereby inhibiting their function. However, without experimental data, this remains a hypothesis.
Investigation of Binding Modes and Active Site Interactions
To understand the enzymatic modulation by this compound, detailed studies of its binding modes and interactions within an enzyme's active site would be necessary. Techniques such as molecular docking simulations could provide initial predictive models of how the compound might orient itself within a target enzyme's binding pocket. These computational models would highlight potential hydrogen bonds, hydrophobic interactions, and the critical chelation of any metal cofactors. Subsequent experimental validation through site-directed mutagenesis of the enzyme's active site residues would be essential to confirm these predictions.
Structural Characterization of Compound-Enzyme Complexes
Definitive evidence of the binding mode of this compound would come from the structural characterization of a compound-enzyme complex. X-ray crystallography or cryo-electron microscopy would be the methods of choice to resolve the three-dimensional structure of the compound bound to its target enzyme. Such a structure would provide precise details of the atomic-level interactions, including bond lengths and angles between the inhibitor and the amino acid residues of the active site.
Mechanistic Studies on the Effect of this compound on Biochemical Pathways (e.g., Gene Expression Regulation)
Should this compound be identified as an enzyme inhibitor, for example of an HDAC, its effects on downstream biochemical pathways would be a critical area of research. Inhibition of HDACs leads to an increase in histone acetylation, a key epigenetic modification that generally results in a more open chromatin structure and altered gene expression. To investigate this, researchers would employ techniques such as Western blotting to detect changes in global histone acetylation levels in cells treated with the compound. Furthermore, transcriptomic analyses, like RNA sequencing, would provide a comprehensive view of the changes in gene expression profiles induced by this compound, offering insights into the regulated biochemical pathways.
Computational and Spectroscopic Analysis of Ligand-Biomolecule Association
The association of this compound with its target biomolecule could be further elucidated through a combination of computational and spectroscopic methods. Molecular dynamics simulations could be used to study the stability of the predicted binding pose and to calculate the binding free energy, providing a theoretical measure of the affinity of the compound for its target. Experimentally, techniques such as Isothermal Titration Calorimetry (ITC) would be invaluable for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) could also be used to map the binding site on the protein and to determine the structure of the complex in solution.
Comparative Studies with Other Amidoxime-Based Chemical Probes
To understand the unique properties of this compound, comparative studies with other chemical probes containing the amidoxime (B1450833) functional group would be highly informative. By systematically altering the chemical scaffold while retaining the amidoxime moiety, structure-activity relationship (SAR) studies could be conducted. This would involve synthesizing a library of analogous compounds and evaluating their inhibitory activity and binding affinity. Such studies would help to identify the key structural features of the 2,2-diphenylethyl group that contribute to the potency and selectivity of this compound. A comparative analysis would provide a broader understanding of the therapeutic potential and mechanistic intricacies of this class of compounds.
Future Directions and Emerging Research Opportunities
Development of Advanced Synthetic Strategies for Complex Architectures Incorporating the N'-Hydroxy-2,2-Diphenylethanimidamide Moiety
The synthesis of complex molecules containing the this compound scaffold presents unique challenges, primarily due to the steric hindrance imposed by the two phenyl groups. While traditional methods for amidoxime (B1450833) synthesis, such as the addition of hydroxylamine (B1172632) to nitriles, remain foundational, future strategies will likely focus on overcoming these steric limitations and enabling the construction of more intricate molecular architectures. researchgate.netnih.gov
Modern synthetic techniques such as flow chemistry are anticipated to play a pivotal role. Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, which can be crucial for optimizing the synthesis of sterically hindered compounds and improving yields and safety. researchgate.netnih.govyoutube.comacs.org
Furthermore, the development of novel catalytic systems is a promising avenue. Transition-metal catalysis and photoredox catalysis could unlock new pathways for the formation and functionalization of the this compound moiety. columbia.edunih.govnih.govyoutube.com For instance, photoredox-catalyzed C-H activation could allow for the direct functionalization of the diphenylmethyl core, providing a more atom-economical route to complex derivatives. nih.govnih.gov
Multi-component reactions (MCRs) also represent a powerful strategy for building molecular complexity in a single step. rug.nl Designing MCRs that incorporate the this compound backbone or its precursors could provide rapid access to diverse libraries of novel compounds. mdpi.com Overcoming the steric hindrance of the diphenylmethyl group in the context of MCRs will be a significant but rewarding challenge. nih.gov
Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Novel Amidoxime Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. These computational tools can significantly accelerate the discovery and development of new derivatives with tailored properties.
Predicting Reactivity and Properties: ML models, including Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict various properties of amidoxime derivatives. nih.govnih.govmdpi.comyoutube.comyoutube.com For instance, predicting the pKa of the N'-hydroxy group is crucial for understanding its behavior in different chemical and biological environments. optibrium.comchemrxiv.orgoptibrium.comresearchgate.netnih.gov By analyzing molecular descriptors, these models can forecast reactivity, solubility, and potential biological activity, thereby guiding synthetic efforts towards molecules with the most promising characteristics.
De Novo Design: Generative models , a sophisticated class of AI, can design novel molecular structures from scratch. nih.govelsevierpure.combohrium.comresearchgate.net By providing the model with a set of desired properties, it can generate new amidoxime derivatives that are predicted to be active for a specific application. This de novo design approach can explore a much larger chemical space than traditional methods, potentially leading to the discovery of highly innovative and effective molecules. nih.gov
The table below illustrates potential applications of AI and ML in the study of this compound:
| AI/ML Application | Description | Potential Impact on this compound Research |
| Reactivity Prediction | Training models to predict the outcome and rate of chemical reactions based on the structure of the reactants and catalysts. | Guiding the selection of optimal reaction conditions for the synthesis and functionalization of complex derivatives. |
| Property Prediction (pKa, Solubility, etc.) | Using QSAR and other ML models to forecast key physicochemical properties. | Facilitating the design of derivatives with improved bioavailability and formulation characteristics. |
| Virtual Screening | Computationally screening large libraries of virtual compounds for potential biological activity. | Identifying promising candidates for further experimental investigation, saving time and resources. |
| De Novo Molecular Design | Employing generative models to create novel molecular structures with desired properties. | Discovering entirely new classes of this compound derivatives with enhanced efficacy. |
Exploration of Uncharted Chemical Reactivity and Transformations of this compound
While the fundamental reactivity of the amidoxime group is relatively well-understood, there remains a vast, unexplored landscape of chemical transformations for the this compound scaffold. Future research will likely uncover novel and unexpected reactions, expanding its synthetic utility.
Unconventional Cyclization Reactions: The amidoxime moiety is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.gov Exploring novel cyclization cascades, perhaps initiated by unconventional reagents or catalysts, could lead to the formation of unique and complex heterocyclic systems derived from this compound.
Radical-Mediated Transformations: The generation of amidyl radicals through photocatalysis opens up a new dimension of reactivity. youtube.com These highly reactive intermediates can participate in a variety of bond-forming reactions, enabling the introduction of new functional groups at positions that are inaccessible through traditional ionic pathways.
Enzymatic Transformations: The field of biocatalysis offers exciting possibilities for the selective transformation of the amidoxime group. While the enzymatic processing of some N-hydroxyguanidine derivatives has been observed, the application of enzymes to synthetic amidoximes like this compound is still in its infancy. nih.govnih.govnih.gov The discovery or engineering of enzymes that can catalyze specific reactions on this scaffold would provide a powerful tool for green and highly selective synthesis. nih.gov
Advancements in Analytical Techniques for In-Depth Characterization of Amidoximes
A thorough understanding of the structure, conformation, and properties of this compound and its derivatives relies on sophisticated analytical techniques. Future advancements in this area will provide unprecedented insights into the nature of these molecules.
Solid-State NMR Spectroscopy: For crystalline derivatives, solid-state NMR (ssNMR) can provide detailed information about the molecular conformation and packing in the solid state. dur.ac.ukresearchgate.net This is particularly important for understanding polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. nih.govnih.gov The use of paramagnetic relaxation agents can significantly speed up data acquisition, making ssNMR a more accessible tool for routine characterization. bruker.com
Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) can separate and characterize isomers that are difficult to distinguish using conventional mass spectrometry alone. This would be particularly valuable for studying the E/Z isomerism of the amidoxime group in this compound derivatives.
The table below summarizes key analytical techniques and their potential applications in the study of this compound:
| Analytical Technique | Information Provided | Relevance to this compound |
| Solid-State NMR (ssNMR) | Molecular conformation, crystal packing, polymorphism. | Characterization of crystalline derivatives and understanding solid-state properties. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and characterization of isomers. | Distinguishing between E/Z isomers of the amidoxime group. |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure. | Unambiguous determination of stereochemistry and conformation. |
| Advanced 2D NMR Techniques | Detailed structural elucidation in solution. | Confirming the connectivity and stereochemistry of complex derivatives. |
Broader Chemical Implications of this compound Research in Foundational and Applied Chemistry
Research into this compound is expected to have implications that extend beyond the study of this specific molecule, contributing to broader advancements in both foundational and applied chemistry.
Medicinal Chemistry: Amidoximes are recognized as important pharmacophores and are often used as prodrugs for amidines, which can have improved bioavailability. nih.gov The insights gained from studying the this compound scaffold could inform the design of new therapeutic agents in various disease areas.
Materials Science: The ability of the amidoxime group to chelate metal ions has led to its use in the development of materials for metal extraction and sequestration. The unique steric and electronic properties of this compound could be harnessed to create novel polymers and sorbents with high selectivity for specific metal ions.
Precursors for Novel Scaffolds: The amidoxime functionality is a versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles, which are themselves important scaffolds in medicinal chemistry and materials science. mdpi.comnih.govmdpi.com Research into the reactivity of this compound will likely lead to the discovery of new synthetic routes to novel and valuable heterocyclic systems.
Q & A
Advanced Research Question
- Cell Viability Assays : MTT or resazurin-based assays using cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only controls to isolate compound-specific effects.
- Dose-Response Analysis : IC₅₀ values should be calculated from triplicate experiments to assess potency .
How does the structural modification of this compound influence its bioactivity compared to benzamide derivatives?
Advanced Research Question
Comparative studies with benzamide analogs (e.g., N-benzoyl-N-phenylethylbenzamide) reveal:
- Enhanced Reactivity : The N–OH group in amidoximes increases hydrogen-bonding capacity, potentially improving target binding .
- Bioactivity Trade-offs : While benzamides exhibit stronger antimicrobial activity, amidoximes show superior anti-inflammatory profiles due to ROS scavenging .
- SAR Analysis : Substituents on the phenyl rings modulate solubility and membrane permeability .
What mechanistic insights explain the anti-inflammatory activity of this compound?
Advanced Research Question
Proposed mechanisms include:
- ROS Inhibition : The N–OH group quenches reactive oxygen species (e.g., •OH) in macrophage models .
- Cytokine Modulation : Downregulation of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells .
- Enzyme Binding : Molecular docking studies suggest interaction with COX-2 active sites .
How can contradictory data on the compound’s pharmacokinetic properties be resolved?
Advanced Research Question
Discrepancies in bioavailability studies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
